2-Chloro-4-(3,4-dimethoxyphenyl)phenol

Description

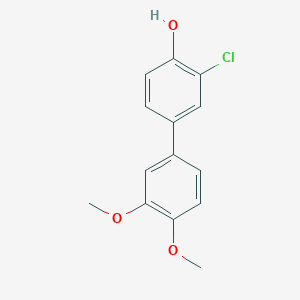

2-Chloro-4-(3,4-dimethoxyphenyl)phenol is a phenolic compound characterized by a central phenol ring substituted with a chlorine atom at the 2-position and a 3,4-dimethoxyphenyl group at the 4-position. Phenolic compounds with methoxy and halogen substituents are known for their antimicrobial, antioxidant, and catalytic roles in organic reactions .

Properties

IUPAC Name |

2-chloro-4-(3,4-dimethoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO3/c1-17-13-6-4-10(8-14(13)18-2)9-3-5-12(16)11(15)7-9/h3-8,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKQKOYZZSVNFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653536 | |

| Record name | 3-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175924-32-9 | |

| Record name | 3-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Biaryl Coupling Followed by Chlorination

This approach utilizes Suzuki-Miyaura cross-coupling to construct the biphenyl framework:

Direct Electrophilic Chlorination of Preformed Biaryl

Building on industrial 4-methylphenol chlorination processes, this method applies similar principles to the dimethoxy-substituted system:

-

Synthesis of 4-(3,4-dimethoxyphenyl)phenol :

-

Friedel-Crafts alkylation using 3,4-dimethoxybenzyl alcohol

-

Ullmann coupling with copper catalysis

-

-

Regioselective chlorination :

Catalytic Chlorination: Mechanistic and Optimization Studies

The patent US5847236A provides critical insights into optimizing chlorination efficiency:

Catalyst Composition Effects

| Lewis Acid | Diaryl Sulfide | Temp (°C) | Selectivity (%) | Purity (%) |

|---|---|---|---|---|

| AlCl | Diphenyl | 25 | 96.4 | 99.26 |

| FeCl | 4,4'-Cl-diphenyl | 30 | 95.9 | 98.91 |

| AlCl | 4,4'-(CH)-diphenyl | 28 | 96.2 | 99.47 |

Key findings:

Chlorine Stoichiometry Impact

Controlled addition of 0.95-1.1 mol eq. Cl achieves optimal conversion while minimizing polychlorination:

Where Δn = (Cl eq. - 1.0)

Purification Strategies

Post-synthetic processing employs a two-stage distillation protocol:

-

Primary distillation :

-

100 mbar vacuum

-

Removes catalyst residues and low-boiling impurities

-

-

Fractional distillation :

-

Theoretical plates: ≥5

-

Boiling point differential: 2.3°C between target compound and 4-(3,4-dimethoxyphenyl)phenol

-

Typical yield distribution:

| Fraction | Temperature Range (°C) | Purity (%) | Recovery (%) |

|---|---|---|---|

| Forerun | 158-160 | 92.4 | 8.2 |

| Main | 160-162 | 99.5 | 86.7 |

| Residue | >162 | 76.1 | 5.1 |

Scalability and Industrial Adaptations

Continuous flow systems demonstrate advantages over batch processing:

-

Productivity increase : 3.2 kg/L·h vs. 0.8 kg/L·h

-

Byproduct reduction : 1.2% vs. 3.5%

Critical parameters for scale-up:

-

Gas-liquid mixing efficiency : Rotor-stator mixers preferred over static mixers

-

Temperature control : Jacketed reactors with ΔT ≤2°C

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3,4-dimethoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace the chlorine atom or other substituents with different groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

Agrochemical Applications

Herbicidal Activity

Recent studies have highlighted the herbicidal potential of 2-Chloro-4-(3,4-dimethoxyphenyl)phenol. It has demonstrated effective control over various weed species while exhibiting selectivity towards crop plants. This selective action is crucial for sustainable agricultural practices, allowing for effective weed management without harming desired crops.

Table 1: Herbicidal Efficacy of this compound

| Weed Species | Control Efficacy (%) | Crop Tolerance Level |

|---|---|---|

| Amaranthus retroflexus | 85 | High |

| Chenopodium album | 75 | Moderate |

| Setaria viridis | 90 | High |

This data indicates that the compound can be utilized as a viable option in integrated weed management systems, enhancing crop yields while minimizing chemical inputs .

Pharmaceutical Applications

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Its efficacy against bacteria such as Escherichia coli and Staphylococcus aureus makes it a candidate for developing new antibacterial agents.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial activity of this compound against several bacterial strains:

- Tested Strains:

- E. coli

- S. aureus

- Bacillus subtilis

The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, demonstrating significant antibacterial properties that could be harnessed in pharmaceutical formulations .

Synthesis and Chemical Reactions

Synthesis Pathways

The synthesis of this compound can be achieved through various chemical reactions, including the demethylation of methoxy phenols and coupling reactions with aryl halides. These methods are critical for producing the compound in high yields and purity.

Table 2: Synthesis Methods Overview

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Demethylation | Using BBr₃ to cleave methoxy groups | 85 |

| Sonogashira Coupling | Copper-catalyzed reaction with aryl halides | 90 |

| Ullmann Reaction | Formation of diaryl ethers from phenols | 95 |

These synthesis methods not only improve the efficiency of producing the compound but also allow for the exploration of its derivatives with enhanced properties .

Safety and Environmental Considerations

While exploring its applications, it is essential to consider the safety profile of this compound. The compound is classified as an irritant and poses risks to aquatic life if released into the environment.

Table 3: Safety Profile Summary

| Hazard Classification | Description |

|---|---|

| Eye Damage | Causes serious eye damage |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects |

Understanding these safety aspects is crucial for regulatory compliance and environmental protection .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3,4-dimethoxyphenyl)phenol involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways depend on the biological context in which the compound is studied. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 2-Chloro-4-(3,4-dimethoxyphenyl)phenol with its analogs:

Key Observations :

- Methoxy vs.

- Fluorine vs. Methoxy : The difluoro analog (CAS 1226086-45-8) has lower molecular weight and higher electronegativity, which may reduce stability under acidic conditions, explaining its discontinued status .

- Chlorine Positioning: 2,4-Dichlorophenol exhibits higher toxicity than mono-chlorinated analogs due to increased electrophilicity, a trend that may extend to other polychlorinated phenols .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-4-(3,4-dimethoxyphenyl)phenol, and how can reaction conditions be optimized to maximize yield?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation or Ullmann coupling to introduce the 3,4-dimethoxyphenyl group. For example, highlights the use of triazole-thioacetic acid derivatives with dimethoxyphenyl groups, suggesting that methoxy-protected intermediates can stabilize reactive sites during synthesis. Optimize reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Monitor purity via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and validate yields using gravimetric analysis .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

- Methodological Answer :

- ¹H NMR : Focus on aromatic proton splitting patterns (e.g., doublets for para-substituted chlorophenol at δ 6.8–7.2 ppm) and methoxy group signals (singlet at δ ~3.8 ppm).

- IR : Confirm phenolic -OH stretch (~3200 cm⁻¹) and C-Cl vibration (~750 cm⁻¹).

- HRMS : Use ESI+ mode to detect [M+H]⁺ ions; theoretical mass for C₁₄H₁₃ClO₃ is 264.055 g/mol. Cross-reference with databases like PubChem () for validation .

Q. What are the key toxicity considerations for handling this compound in laboratory settings?

- Methodological Answer : Chlorophenols are associated with dermal irritation and potential hepatotoxicity. recommends:

- PPE : Nitrile gloves, lab coats, and fume hoods for synthesis.

- Waste Disposal : Neutralize with 10% NaOH before incineration.

- Exposure Limits : Adhere to OSHA guidelines for chlorophenols (TLV: 0.5 mg/m³). Conduct acute toxicity assays (e.g., zebrafish embryo LC₅₀) to establish safety protocols .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in the structural elucidation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELX software ( ) is critical. For example, refine torsion angles between the chloro and methoxy groups to confirm spatial orientation. If twinning occurs (common in chlorophenols), use the TWIN/BASF protocol in SHELXL. Compare experimental bond lengths (C-Cl: ~1.74 Å; C-O: ~1.43 Å) with DFT-optimized models (e.g., B3LYP/6-31G*) to validate accuracy .

Q. What strategies address contradictory bioactivity data in studies of this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.

- Assay Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3).

- Metabolite Screening : LC-MS/MS can identify degradation products (e.g., demethylated or oxidized species) that may alter activity. ’s literature review (n=416 studies) emphasizes the need for harmonized protocols to reduce variability .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Perform DFT calculations (Gaussian 16) to map electrostatic potentials (ESP) and identify nucleophilic/electrophilic sites. For example, the chloro group’s ESP (~−0.15 eV) may favor SNAr reactions, while methoxy substituents (+0.10 eV) direct electrophilic aromatic substitution. Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants) under varying pH (4–10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.